Superior GPX4 Inhibitory Potency Compared to RSL3 in Biochemical Assays
GPX4-IN-3 (26a) achieves 71.7% inhibition of GPX4 activity at 1.0 μM, significantly outperforming the reference compound RSL3, which exhibits only 45.9% inhibition under identical conditions [1]. This head-to-head comparison demonstrates a 1.56‑fold improvement in inhibitory activity.
| Evidence Dimension | GPX4 enzymatic inhibition (% inhibition at 1 μM) |
|---|---|
| Target Compound Data | 71.7% |
| Comparator Or Baseline | RSL3: 45.9% |
| Quantified Difference | +25.8 percentage points (1.56‑fold higher inhibition) |
| Conditions | In vitro biochemical assay; compound concentration 1.0 μM |
Why This Matters
Higher target engagement at equivalent concentrations reduces the likelihood of false‑negative results and minimizes off‑target effects driven by high‑dose requirements.
- [1] Xu, C.; Xiao, Z.; Wang, J.; Lai, H.; Zhang, T.; Guan, Z.; Xia, M.; Chen, M.; Ren, L.; He, Y.; Gao, Y.; Zhao, C. Discovery of a Potent Glutathione Peroxidase 4 Inhibitor as a Selective Ferroptosis Inducer. J. Med. Chem. 2021, 64 (18), 13312-13326. View Source
